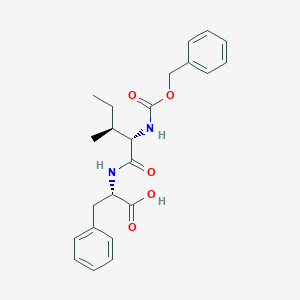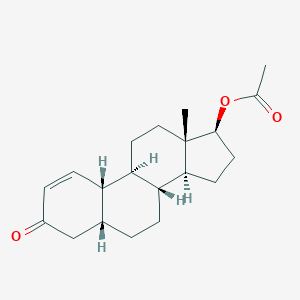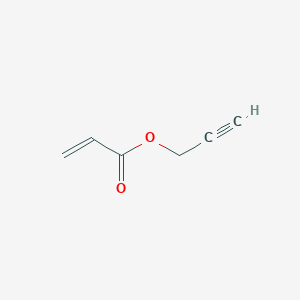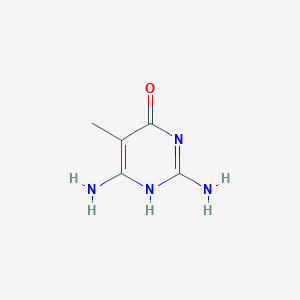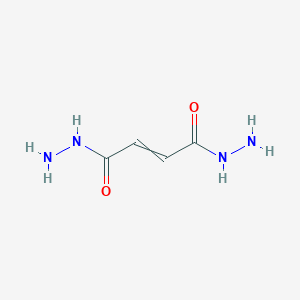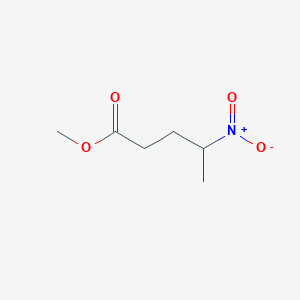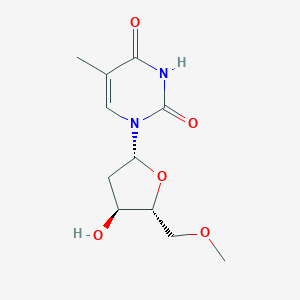
Azul de Prusia
Descripción general
Descripción
Ferric ferrocyanide is a Decorporation Agent. The mechanism of action of ferric ferrocyanide is as an Ion Exchange Activity, and Chelating Activity.
Aplicaciones Científicas De Investigación
Almacenamiento y Conversión de Energía
El Azul de Prusia y sus análogos han atraído una atención creciente como materiales versátiles de estructura con una amplia gama de aplicaciones en catálisis, conversión y almacenamiento de energía . Han surgido como candidatos adecuados para la fabricación de baterías y supercondensadores debido a sus excelentes características electroquímicas, como tasas de carga-descarga rápidas, alta capacidad y larga vida útil de los ciclos .
Desarrollo de Sensores
Las propiedades estructurales y electrónicas ajustables del this compound permiten la detección de muchos tipos de analitos con alta sensibilidad y especificidad. Por lo tanto, son materiales ideales para el desarrollo de sensores para la detección ambiental, el seguimiento de las tendencias de las enfermedades y la seguridad industrial .
Aplicaciones Fotocatalíticas
Los catalizadores basados en this compound muestran un excelente rendimiento fotocatalítico para la degradación de contaminantes y la generación de hidrógeno. Sus excelentes capacidades de captura de luz y separación de carga los hacen destacar en los procesos fotocatalíticos, proporcionando una opción sostenible para la remediación ambiental y la producción de energía renovable .
Protección contra la Corrosión
Los recubrimientos de this compound se han estudiado particularmente para la protección contra la corrosión. Forman capas estables y protectoras en las superficies metálicas, lo que extiende la vida útil de los materiales de infraestructura en entornos hostiles .
Aplicaciones Biomédicas
El this compound y sus análogos son materiales de gran valor en los campos de la salud, como la imagenología, la administración de fármacos y la teranostica, porque son biocompatibles y es posible su posterior funcionalización . Tienen excelente bioseguridad, buenas propiedades magnéticas, excelentes propiedades fototérmicas y la capacidad de imitar comportamientos enzimáticos .
Preparación de Nanomateriales
Los nanomateriales basados en this compound han mostrado aplicaciones prometedoras en el campo biomédico. El diseño y la preparación de análogos del this compound, estructuras huecas basadas en this compound y compuestos basados en this compound son áreas de investigación activa .
Estas son solo algunas de las muchas aplicaciones potenciales del this compound. Este compuesto sigue atrayendo interés debido a su versatilidad y la amplia gama de desafíos técnicos que puede abordar en diversos campos que van desde la generación de energía hasta la gestión de la salud y el medio ambiente .
Mecanismo De Acción
Target of Action
Prussian blue, also known as ferric ferrocyanide, primarily targets radioactive cesium and thallium in the body . It is used as an antidote for certain kinds of heavy metal poisoning . Prussian blue is also known for its peroxidase-mimicking activity, making it a candidate for hydrogen peroxide reduction .
Mode of Action
Prussian blue acts by trapping radioactive cesium and thallium in the intestines, preventing them from being absorbed by the body . This compound is produced when the oxidation of ferrous ferrocyanide salts occurs, resulting in ferric hexacyanoferrate (II) in a cubic lattice crystal structure . It is insoluble in water but can exist in either colloidal or water-soluble form .
Biochemical Pathways
Prussian blue affects the biochemical pathway of hydrogen peroxide reduction. It acts as an advanced electrocatalyst, mimicking the activity of peroxidase enzymes . This makes Prussian blue a prime candidate for the development of nanozymes, which are catalytic nanoparticles that mimic the activity of natural enzymes .
Pharmacokinetics
It reduces the biological half-life of cesium from about 110 days to about 30 days and of thallium from about 8 days to about 3 days . This means that the radioactive material leaves the body faster when Prussian blue is administered . In a study, it was found that intravenously administered Prussian blue nanoparticles underwent fast clearance from blood, highly accumulated in the liver and lungs of mice, and finally cleared from tissues .
Result of Action
The primary result of Prussian blue’s action is the reduction of systemic contamination with radioactive cesium and/or radioactive or non-radioactive thallium . These radioactive materials move through the intestines and pass out of the body (excrete) in bowel movements . This limits the amount of time the body is exposed to radiation .
Action Environment
The action of Prussian blue can be influenced by environmental factors. For instance, Prussian blue nanoparticles have shown promising applications in the biomedical field due to their excellent biosafety, good magnetic properties, outstanding photothermal properties, and the ability to mimic enzymatic behaviors . They have also been used for the degradation of pollutants and generation of hydrogen, providing a sustainable option for environmental remediation and renewable energy production . The conductivity and corrosion resistance of the material need to be improved, and secondary contamination should be decreased or even avoided .
Safety and Hazards
Direcciones Futuras
Prussian blue analogs (PBAs), a type of metal–organic frameworks (MOFs), have attracted much attention because of their large specific surface area, high porosity, easy synthesis, and low cost . The research hotspots and trends for PBAs materials are concentrated in the environmental and energy fields .
Análisis Bioquímico
Biochemical Properties
Prussian blue exhibits oxidase-like activity . It has been shown to mimic three antioxidant enzymes: peroxidase, catalase, and superoxide dismutase This suggests that Prussian blue can interact with these enzymes and other biomolecules in biochemical reactions
Molecular Mechanism
The molecular mechanism of Prussian blue involves its mixed-valence nature, containing FeII and Fe3+ . The characteristic intense blue color of Prussian blue is due to an electronic transition from the FeII to the Fe3+ ion caused by the absorption of orange-red light of the visible spectrum (680–730 nm) . This indicates that Prussian blue exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Prussian blue’s properties, such as its color and stability, can change over time. For instance, it has been reported that Prussian blue pigments were sometimes badly contaminated with alumina hydrate and/or ferrihydrite, a contamination which leads to extensive fading or decolourization of the Prussian blue pigments .
Metabolic Pathways
Given its oxidase-like activity , it is plausible that Prussian blue could interact with enzymes or cofactors involved in oxidative reactions
Transport and Distribution
It is known that Prussian blue is insoluble and forms a stable, blue-colored colloidal suspension in water . This suggests that Prussian blue could be transported and distributed within cells and tissues via endocytosis or other cellular uptake mechanisms.
Subcellular Localization
Given its insolubility and colloidal nature , it is plausible that Prussian blue could localize in the cytoplasm or within endosomes or lysosomes following cellular uptake
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Prussian blue involves the reaction between a soluble iron salt and a soluble salt of hexacyanoferrate(III) or hexacyanoferrate(II). The reaction leads to the formation of an insoluble blue precipitate, which is Prussian blue. The synthesis pathway involves the following steps:", "Starting Materials": [ "Ferrous sulfate heptahydrate (FeSO4.7H2O)", "Potassium hexacyanoferrate(III) trihydrate (K3[Fe(CN)6].3H2O)", "Hydrochloric acid (HCl)", "Distilled water (H2O)" ], "Reaction": [ "Step 1: Dissolve 15.0 g of ferrous sulfate heptahydrate in 100 mL of distilled water.", "Step 2: Dissolve 9.0 g of potassium hexacyanoferrate(III) trihydrate in 100 mL of distilled water.", "Step 3: Add the potassium hexacyanoferrate(III) solution to the ferrous sulfate solution and stir for 5 minutes.", "Step 4: Add 20 mL of hydrochloric acid to the mixture and stir for another 5 minutes.", "Step 5: Allow the mixture to stand for 24 hours.", "Step 6: Collect the blue precipitate by filtration and wash it with distilled water.", "Step 7: Dry the Prussian blue precipitate at room temperature." ] } | |
Número CAS |
14038-43-8 |
Fórmula molecular |
C18Fe7N18 |
Peso molecular |
859.2 g/mol |
Nombre IUPAC |
iron(2+);iron(3+);octadecacyanide |
InChI |
InChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3 |
Clave InChI |
DCYOBGZUOMKFPA-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Color/Form |
Dark blue powder Purple powder Relatively strongly colored |
Densidad |
1.80 g/cu cm |
| 14038-43-8 | |
Pictogramas |
Irritant |
Solubilidad |
Mostly insoluble in hot or cold water. 6 mg/mL at 25 deg C Insoluble in dilute acid, organic solvents Slightly soluble in most organic solvents. Soluble in oxalic acid; precipitates on exposure to light Solubility in 2-methoxyethanol = 10 g/L. Solubility in ethanol = 20 g/L In water, 6 mg/mL at 25 °C |
Sinónimos |
Berlin blue ferric ferrocyanide ferrihexacyanoferrate ferrocin ferrotsin Prussian blue |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prussian blue interact with cesium in the body?
A1: Prussian blue exhibits its effect primarily in the digestive tract. It acts as an ion exchanger, preferentially binding to cesium ions over potassium due to their similar ionic radii. [] This binding prevents the reabsorption of cesium from the intestines back into the bloodstream, promoting its elimination through feces and thus shortening its biological half-life. []
Q2: What is the mechanism of action of Prussian blue in treating thallium poisoning?
A2: Prussian blue acts as a non-absorbable agent in the gastrointestinal tract, effectively binding to thallium. It disrupts the enteroenteric cycle of thallium, trapping it within the intestines and preventing its reabsorption into the bloodstream. This mechanism enhances fecal excretion of thallium, accelerating its elimination from the body. []
Q3: What is the molecular formula and weight of Prussian blue?
A3: Prussian blue has a variable composition, often represented as Fe7(CN)18(H2O)x, where x can range from 14 to 18. Its molecular weight varies depending on the degree of hydration.
Q4: What spectroscopic techniques are used to characterize Prussian blue?
A4: Several spectroscopic methods are employed to analyze Prussian blue, including:
- Infrared (IR) spectroscopy: Used to identify the characteristic C≡N stretching mode around 2083 cm-1, confirming the presence of the Fe(II)-CN-Fe(III) fragment. []
- Mössbauer spectroscopy: Helps determine the oxidation states of iron atoms in the compound, revealing the presence of both Fe3+ (high spin) and Fe2+ (low spin). []
- X-ray photoelectron spectroscopy (XPS): Useful for analyzing the elemental composition and oxidation states of metal ions within the Prussian blue structure. []
Q5: How does the incorporation of vanadium ions impact the stability of Prussian blue analogues in sodium-ion batteries?
A5: Introducing vanadium ions into the Prussian blue structure, specifically oxidizing V3+ to V4+, enhances the electrochemical stability of the material. This increased stability is attributed to the altered redox properties and structural changes induced by vanadium incorporation. []
Q6: How do Prussian blue nanoparticles (PB-NPs) function as artificial enzymes?
A6: PB-NPs possess remarkable catalytic activities mimicking various enzymes:
- Superoxide dismutase activity: They exhibit the ability to convert superoxide radicals into less harmful species. []
Q7: Can you elaborate on the catalytic application of Prussian blue analogue/carbon nanotube composite material?
A7: The composite of Prussian blue analogue with carbon nanotubes demonstrates enhanced catalytic activity in the epoxidation of styrene compared to individual components. The carbon nanotubes provide a larger surface area and improved particle dispersion for the Prussian blue analogue, leading to superior catalytic performance. Kinetic studies reveal a significantly lower activation energy for the composite, highlighting its enhanced efficiency. []
Q8: How is density functional theory (DFT) employed in studying Prussian blue?
A8: DFT calculations are crucial for understanding the electronic structure and properties of Prussian blue:
- Prediction of crystal and electronic structure: DFT helps model the complex magnetic ground state and electronic interactions within the Prussian blue lattice. []
- Screening of organic ligands: In the context of dye-sensitized photoelectrochemical cells, DFT calculations help screen and identify suitable organic ligands for efficient electron transfer processes involving Prussian blue. []
Q9: How does the incorporation of molybdenum affect the enzyme-like activity of Prussian blue analog nanocages?
A9: Doping Prussian blue analog nanocages with molybdenum significantly enhances their peroxidase and laccase mimicking activities. This improvement is attributed to the tailoring of size, morphology, composition, and complex structure resulting from molybdenum doping. []
Q10: How stable are Prussian blue nanoparticles under various conditions?
A10: Prussian blue nanoparticles exhibit remarkable stability even under harsh conditions, including high temperatures, extreme pH levels, and high salt concentrations. This robustness makes them suitable for various applications, particularly in biological systems. []
Q11: What is the primary route of elimination for Prussian blue after administration?
A11: Prussian blue is not absorbed from the gastrointestinal tract in significant amounts. Following oral administration, it primarily undergoes fecal excretion, effectively removing bound substances like cesium or thallium from the body. []
Q12: How does dietary fiber affect cesium-137 retention in the presence of Prussian blue?
A12: Dietary factors like beet pulp, a source of dietary fiber, can influence cesium-137 retention. While beet pulp alone might not significantly increase total cesium excretion, when combined with Prussian blue, it contributes to a more effective removal of cesium-137 from the body. []
Q13: How effective is Prussian blue in reducing radiocesium contamination in living organisms?
A13: Studies in ewes demonstrate that Prussian blue effectively reduces radiocesium contamination in tissues. Administering Prussian blue to ewes previously fed with cesium-137 contaminated wheat significantly reduced the radiocesium concentration in their blood and tissues. []
Q14: What in vivo models are used to study the therapeutic potential of Prussian blue?
A14: Several animal models have been employed to investigate the efficacy of Prussian blue:
- Ovine models: Used to study the reduction of radiocesium contamination in tissues. []
- Rat models: Employed to investigate the effect of Prussian blue on thallium elimination and its potential in treating thallium poisoning. [, ]
Q15: How can Prussian blue be used in targeted drug delivery systems?
A15: Researchers are exploring Prussian blue's potential in developing targeted drug delivery systems:
- Nanoparticle-based delivery: Prussian blue nanoparticles (PBNPs) can be functionalized with targeting ligands to deliver therapeutic agents specifically to cancer cells. []
- Magnetic targeting: Superparamagnetic iron oxide nanoparticles (SPIONs) coated with Prussian blue can be guided to specific tissues using external magnetic fields, enabling targeted delivery. [, ]
Q16: How is Prussian blue staining used in the diagnosis of ocular siderosis?
A17: Prussian blue staining helps detect the presence of iron deposits in ocular tissues. In cases of ocular siderosis, where iron accumulates in the eye, Prussian blue staining of the anterior lens capsule or vitreous fluid can confirm the presence of iron, aiding in diagnosis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


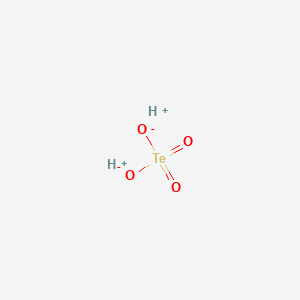
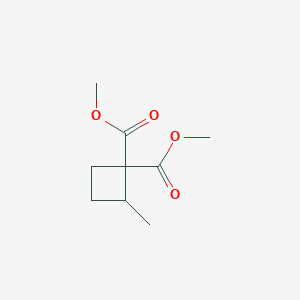
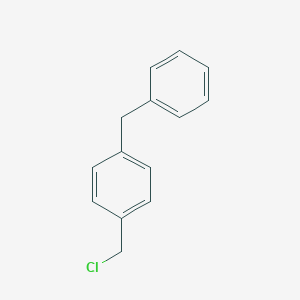
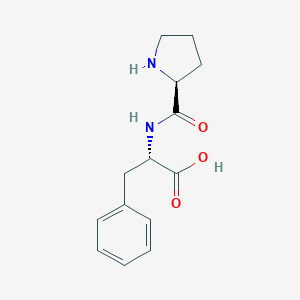
![Cytidine,[5-3H]](/img/structure/B77100.png)

